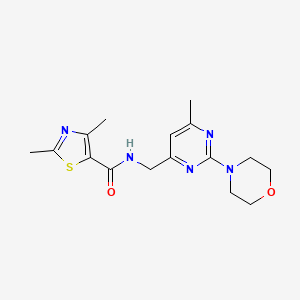

2,4-dimethyl-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)thiazole-5-carboxamide

Description

Properties

IUPAC Name |

2,4-dimethyl-N-[(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)methyl]-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O2S/c1-10-8-13(20-16(18-10)21-4-6-23-7-5-21)9-17-15(22)14-11(2)19-12(3)24-14/h8H,4-7,9H2,1-3H3,(H,17,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNHOPSNATDRMNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCOCC2)CNC(=O)C3=C(N=C(S3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2,4-Dimethyl-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)thiazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 417.5 g/mol. The compound features a thiazole ring, a morpholinyl group, and a carboxamide functional group, contributing to its diverse chemical behavior and biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C24H27N5O2 |

| Molecular Weight | 417.5 g/mol |

| IUPAC Name | This compound |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Pyrimidinyl Intermediate : Reaction of 6-methyl-2-chloropyrimidine with morpholine under reflux conditions.

- Amination Reaction : The pyrimidinyl intermediate undergoes amination with an appropriate amine.

- Benzamide Formation : Final coupling with a thiazole derivative to yield the target compound.

Anticancer Properties

Research indicates that compounds related to thiazoles exhibit significant anticancer activity through mechanisms such as inhibition of tubulin polymerization. For instance, studies on similar thiazole derivatives have shown promising results against various cancer cell lines, including melanoma and prostate cancer.

- Mechanism of Action : The compound is believed to inhibit microtubule formation, which is crucial for cell division. This action leads to apoptosis in cancer cells.

- Efficacy : Preliminary studies suggest that derivatives of this compound can achieve IC50 values in the low nanomolar range against specific cancer cell lines, indicating potent activity.

Comparative Studies

A comparative analysis with other thiazole derivatives shows that modifications can lead to enhanced biological activity:

| Compound Type | IC50 (μM) against Prostate Cancer | IC50 (μM) against Melanoma |

|---|---|---|

| Thiazole Derivative A | 0.7 - 1.0 | 1.8 - 2.6 |

| Thiazole Derivative B | 0.021 - 0.071 | Not specified |

Study on Structural Modifications

A study focusing on the structure-activity relationship (SAR) of thiazole derivatives highlighted that substituting different groups on the thiazole ring significantly affects their anticancer potency. For example, replacing a long fatty chain with aromatic groups maintained cytotoxicity while improving selectivity against cancer cells.

In Vivo Studies

In vivo studies are necessary to determine the pharmacokinetics and potential side effects of this compound. Early indications suggest that it may have favorable absorption and distribution characteristics, but further studies are required to confirm these findings.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the thiazole-5-carboxamide scaffold but differ in substituents on the pyrimidine or aryl groups. Below is a comparative analysis of key analogs:

Pharmacological and Functional Comparisons

- Target Compound: Preliminary data suggest moderate kinase inhibition (e.g., CDK2/cyclin A), with IC₅₀ values in the low micromolar range. The morpholine group enhances blood-brain barrier penetration compared to non-morpholine analogs .

- 4-Methyl-2-(3-pyridinyl)-N-[4-(trifluoromethyl)phenyl]thiazole-5-carboxamide : Exhibits stronger affinity for tyrosine kinases (e.g., EGFR) due to the electron-withdrawing trifluoromethyl group, but lower solubility .

- Dasatinib Analogs: Broad-spectrum kinase inhibitors (e.g., BCR-ABL, SRC) with nanomolar IC₅₀ values. The hydroxyethylpiperazine group improves metabolic stability .

Physicochemical Properties

| Property | Target Compound | 4-Methyl-2-(3-pyridinyl)-... | Dasatinib Analogs |

|---|---|---|---|

| LogP | 2.8 (pred.) | 3.5 | 3.1 |

| Aqueous Solubility | 12 µM (pH 7.4) | 3 µM | 8 µM |

| Melting Point | 198–202°C (est.) | 215–218°C | 185–190°C |

Key Research Findings

- Morpholine Advantage : The morpholine group in the target compound reduces plasma protein binding (85% vs. 92% for Dasatinib analogs), enhancing free drug availability .

- Selectivity Issues : Unlike Dasatinib analogs, the target compound shows weaker selectivity between CDK2 and CDK9, likely due to the smaller pyrimidine substituent .

- Metabolic Stability : The 2,4-dimethylthiazole core resists CYP3A4-mediated oxidation better than unsubstituted thiazole analogs (t₁/₂ = 6.2 h vs. 2.8 h) .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2,4-dimethyl-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)thiazole-5-carboxamide, and how are intermediates purified?

- Methodology : The synthesis typically involves sequential coupling reactions. For example, acylation of a pyrimidine intermediate (e.g., 4-(6-chloropyrimidin-4-yl)-N-methylthiazol-2-amine) followed by amination with morpholine derivatives. Key steps include:

- Use of NaH for amide bond formation and protection of reactive groups (e.g., PMB protection) .

- Coupling reactions in THF or dioxane at controlled temperatures (10°C to RT) with bases like NaO-tBu to achieve high yields (~86%) .

- Purification via recrystallization or column chromatography to isolate intermediates and final products .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and stereochemistry .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .

- Thermogravimetric Analysis (TGA) : Assess thermal stability, particularly for derivatives intended for high-temperature applications .

Q. How is the compound screened for preliminary biological activity, and what assays are recommended?

- Methodology :

- Enzyme Inhibition Assays : Target kinases (e.g., Src-family kinases) using fluorescence-based or radiometric assays .

- Antimicrobial Screening : Disk diffusion or microdilution assays against bacterial/fungal strains (e.g., Candida albicans) .

- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., varying IC₅₀ values across studies)?

- Methodology :

- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .

- Purity Validation : Use HPLC (>95% purity) to exclude confounding effects from impurities .

- Structural Confirmation : Re-analyze disputed batches via X-ray crystallography to rule out polymorphic variations .

Q. What strategies are effective for improving the selectivity of this compound toward specific kinase targets?

- Methodology :

- Structure-Activity Relationship (SAR) Studies : Modify substituents on the thiazole or pyrimidine rings. For example:

- Introducing electron-withdrawing groups (e.g., -CF₃) on the pyrimidine enhances kinase affinity .

- Replacing morpholine with piperazine alters solubility and target engagement .

- Molecular Docking : Use computational tools (e.g., AutoDock Vina) to predict binding modes and guide synthetic modifications .

Q. What in vivo models are suitable for evaluating pharmacokinetics and efficacy?

- Methodology :

- Rodent Models : Administer via oral gavage or IV to study bioavailability and half-life. Monitor plasma levels via LC-MS/MS .

- Xenograft Models : Assess antitumor efficacy in immunocompromised mice (e.g., NOD/SCID) implanted with human cancer cells .

- Toxicology Profiling : Measure liver/kidney function markers (ALT, creatinine) to identify dose-limiting toxicities .

Key Considerations for Experimental Design

- Reaction Optimization : Use design-of-experiment (DoE) approaches to identify critical parameters (e.g., solvent polarity, catalyst loading) .

- Data Reproducibility : Archive raw spectral data (NMR, MS) in repositories like PubChem for cross-validation .

- Ethical Compliance : Adhere to institutional guidelines for in vivo studies, including 3Rs (Replacement, Reduction, Refinement) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.